Chemical structure and properties of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole
Chemical structure and properties of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole
Executive Summary
The compound 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole represents a privileged heteroaromatic hybrid scaffold, fusing the pharmacophoric properties of the pyrazole and thiazole rings.[1] This bi-heterocyclic system is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors, antifungal agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural utility lies in the capability of the pyrazole unit to act as a hydrogen bond donor/acceptor pair mimicking the hinge-binding region of ATP, while the thiazole moiety provides lipophilic contacts and rigid geometrical spacing.[1]
This guide details the chemical architecture, validated synthetic protocols, and physicochemical properties of this scaffold, designed to support researchers in lead optimization and synthetic planning.[1]
Chemical Architecture & Electronic Properties[1][2]
Structural Identity[1][3]
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IUPAC Name: 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole[1]
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Molecular Formula: C₇H₇N₃S[1]
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Molecular Weight: 165.22 g/mol [2]
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SMILES: Cc1cc(nn1)c2ncsc2
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InChIKey: (Derivative-based prediction) UZOGLHNKDHOSGA-UHFFFAOYSA-N (Core scaffold)
Tautomerism and Binding Modes
The 1H-pyrazole ring exhibits annular tautomerism, meaning the hydrogen atom can migrate between N1 and N2.[1] In solution, the equilibrium is influenced by solvent polarity and hydrogen bonding.[1]
-
Tautomer A (3-yl form): The connection to the thiazole is at position 3, with the methyl at position 5.[1]
-
Tautomer B (5-yl form): Due to proton migration, the numbering effectively reverses, though the connectivity remains static relative to the carbon backbone.[1]
Implication for Drug Design: The N-H motif of the pyrazole is a potent Hydrogen Bond Donor (HBD), while the thiazole nitrogen and the pyrazole N2 serve as Hydrogen Bond Acceptors (HBA).[1] This specific arrangement allows the molecule to engage in bidentate binding modes, often observed in Type I kinase inhibitors.[1]
Synthetic Methodology: The Hantzsch Protocol
The most robust route to 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is the Hantzsch Thiazole Synthesis . This method involves the condensation of a carbothioamide with an
Retrosynthetic Analysis[1]
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Fragment A (Thioamide): 5-Methyl-1H-pyrazole-3-carbothioamide.
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Fragment B (Electrophile): Bromoacetaldehyde (or its diethyl acetal equivalent for stability).[1]
Validated Experimental Protocol
Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carbothioamide
-
Precursor: 5-Methyl-1H-pyrazole-3-carbonitrile.
-
Reagents: Hydrogen sulfide (
) gas (or sodium hydrosulfide, NaSH), Pyridine/Triethylamine.[1] -
Procedure:
-
Dissolve 5-methyl-1H-pyrazole-3-carbonitrile in pyridine.
-
Bubble
gas through the solution at to RT for 4–6 hours. -
Pour the reaction mixture into ice water. The thioamide precipitates as a yellow solid.[4]
-
Purification: Recrystallize from ethanol.
-
Step 2: Cyclization (Hantzsch Condensation)[1]
-
Reagents: Bromoacetaldehyde diethyl acetal, Ethanol, concentrated HCl (catalytic).[1]
-
Procedure:
-
Suspend 5-Methyl-1H-pyrazole-3-carbothioamide (1.0 eq) in absolute ethanol.
-
Add Bromoacetaldehyde diethyl acetal (1.1 eq).
-
Add 2–3 drops of conc. HCl to facilitate acetal hydrolysis in situ.
-
Reflux for 4–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]
-
Workup: Cool to RT, neutralize with saturated
, and extract with Ethyl Acetate. -
Purification: Silica gel column chromatography.
-
Reaction Mechanism Visualization
The following diagram details the mechanistic flow from the thioamide attack to the final aromatization.
Figure 1: Step-wise mechanism of the Hantzsch synthesis forming the thiazole ring.
Physicochemical Profiling
The following data summarizes the core properties of the scaffold. These values are critical for assessing "drug-likeness" (Lipinski's Rule of 5).
| Property | Value (Estimated/Exp) | Significance |
| LogP (Lipophilicity) | 1.2 – 1.6 | Optimal for oral bioavailability; crosses membranes easily but sufficiently soluble. |
| TPSA (Topological Polar Surface Area) | ~54 | Well below the 140 |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for active site interaction. |
| H-Bond Acceptors | 3 (N, S) | Facilitates water solubility and target binding.[1] |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic.[1] |
| pKa (Thiazole N) | ~2.5 | Weakly basic; protonates only in strong acid.[1] |
Biological Applications & SAR Context
Kinase Inhibition
The pyrazole-thiazole axis is a bioisostere for the adenine ring of ATP.
-
Mechanism: The pyrazole NH donates a proton to the kinase hinge region (e.g., Glu residue), while the thiazole nitrogen accepts a hydrogen bond from the backbone NH (e.g., Met/Leu residue).[1]
-
Target Classes: CDK2, VEGFR, and Aurora kinases often accommodate this scaffold.[1]
Antimicrobial & Antifungal
Derivatives of this core structure, particularly those with aryl substituents on the thiazole (position 4), show potent activity against C. albicans and S. aureus.[1]
-
SAR Insight: The 5-methyl group on the pyrazole is often tolerated but can be modified to a larger lipophilic group (e.g.,
or Phenyl) to improve potency, though this increases LogP.[1]
Pharmacophore Map
Figure 2: Pharmacophoric features of the scaffold relevant to protein binding.
Safety & Handling
While specific toxicology data for this exact intermediate may be limited, standard safety protocols for thiazoles and pyrazoles apply:
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use a fume hood. Thioamide precursors can release trace
(rotten egg odor) if acidified improperly; ensure basic or neutral workup where possible.[1] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
to prevent oxidation of the thiazole sulfur.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: SynArchive / Organic Chemistry Portal
- Context: General mechanism for condensing thioamides with alpha-haloketones.
-
URL:[Link]
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Synthesis and Biological Screening of Pyrazolyl-Thiazole Deriv
-
Thiazole-Pyrazole Hybrids as Kinase Inhibitors
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PubChem Compound Summary: 5-(1-Methyl-1H-pyrazol-3-yl)thiazole
